2-(2-Trifluoromethylbenzoyl)oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

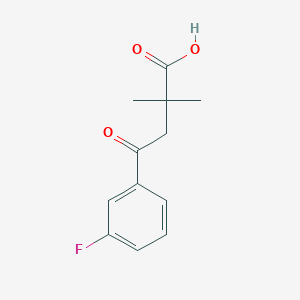

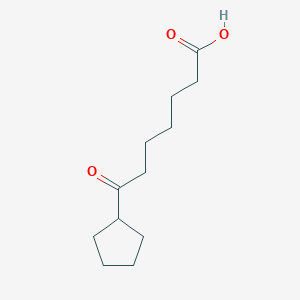

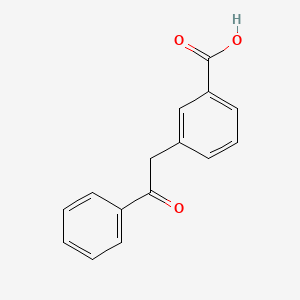

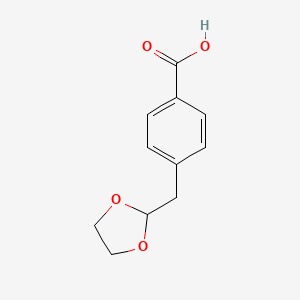

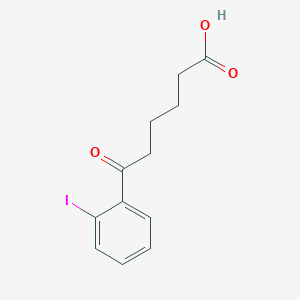

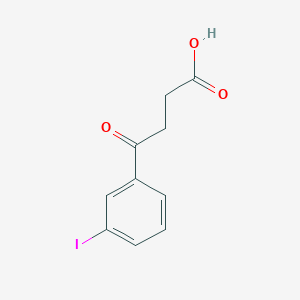

2-(2-Trifluoromethylbenzoyl)oxazole is a chemical compound with the molecular formula C11H6F3NO2 . It is a heterocyclic compound that includes an oxazole ring, which is a five-membered ring with one nitrogen atom and one oxygen atom .

Synthesis Analysis

The synthesis of oxazole-based molecules like 2-(2-Trifluoromethylbenzoyl)oxazole has been a subject of research for many years. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . A new and efficient method for the synthesis of 2-trifluoromethyl benzoxazoles has been developed, which involves the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .Molecular Structure Analysis

The molecular structure of 2-(2-Trifluoromethylbenzoyl)oxazole consists of an oxazole ring attached to a benzoyl group with a trifluoromethyl substituent . The InChI code for this compound is 1S/C11H6F3NO2/c12-11(13,14)8-4-2-1-3-7(8)9(16)10-15-5-6-17-10/h1-6H .Applications De Recherche Scientifique

Synthesis and Reactivity

- Oxazole compounds, including 2-(2-Trifluoromethylbenzoyl)oxazole, are significant in synthesizing various compounds and intermediates. A study highlighted the efficient synthesis of oxazoles like 2,4-Oxazole through a gold-catalyzed oxidation strategy. This process demonstrated the importance of certain ligands in tempering the reactivity of in situ-generated gold carbenes, opening new opportunities in oxidative gold catalysis (Luo et al., 2012).

Tautomerization and Metal-Induced Reactions

- Oxazoles, such as 2-(2-Trifluoromethylbenzoyl)oxazole, undergo unique transformations in the presence of metals. A study demonstrated the transformation of oxazole molecules to their corresponding carbene tautomers in a metal-induced process, showcasing their versatility in chemical reactions (Ruiz & Perandones, 2009).

Fluorescent and Colorimetric Sensing

- Oxazole derivatives, such as 2-(2-Trifluoromethylbenzoyl)oxazole, play a role in sensing applications. For example, a study utilized oxazole-based compounds as selective fluorescent and colorimetric sensors for metal ions, demonstrating their potential in environmental and analytical chemistry (Ruan, Maisonneuve, & Xie, 2011).

Catalysis and Functionalization

- In the realm of catalysis, 2-(2-Trifluoromethylbenzoyl)oxazole-related compounds have been employed in Suzuki coupling reactions. This methodology is effective for the functionalization of oxazoles, showcasing their utility in creating diverse chemical structures (Ferrer Flegeau, Popkin, & Greaney, 2006).

Supramolecular Chemistry

- Oxazole compounds are also explored in supramolecular chemistry due to their ability to form diverse interactions. Studies on triazoles and related structures demonstrate their application in creating functional units for anion recognition, catalysis, and other areas (Schulze & Schubert, 2014).

Antimicrobial and Antiprotozoal Activity

- The antimicrobial and antiprotozoal activities of oxazole derivatives have been a subject of research. For instance, studies on substituted oxazoles showed potential in treating protozoal infections, highlighting the medical significance of these compounds (Carballo et al., 2017).

Orientations Futures

Oxazole-based molecules like 2-(2-Trifluoromethylbenzoyl)oxazole have significant potential in medicinal chemistry due to their ability to interact with various biological targets . Future research will likely focus on the synthesis of diverse oxazole derivatives and the exploration of their biological activities .

Propriétés

IUPAC Name |

1,3-oxazol-2-yl-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)8-4-2-1-3-7(8)9(16)10-15-5-6-17-10/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYLNPPFAMNPBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=NC=CO2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642071 |

Source

|

| Record name | (1,3-Oxazol-2-yl)[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Trifluoromethylbenzoyl)oxazole | |

CAS RN |

898759-62-1 |

Source

|

| Record name | (1,3-Oxazol-2-yl)[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.